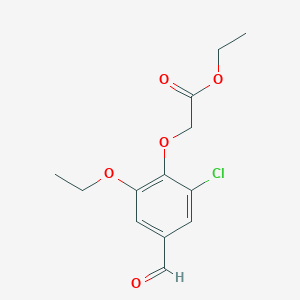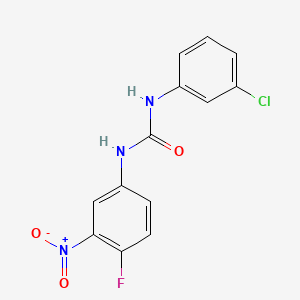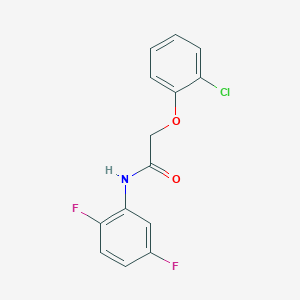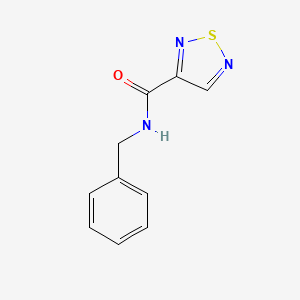
ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate typically involves the reaction of 2-chloro-6-ethoxy-4-formylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like ethyl methyl ketone . The mixture is stirred for several hours, and the product is then isolated and purified.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk synthesis and purification techniques to ensure high yield and purity. The compound is often produced in facilities equipped with advanced chemical reactors and purification systems to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.
Major Products Formed
Oxidation: Ethyl (2-chloro-6-ethoxy-4-carboxyphenoxy)acetate.
Reduction: Ethyl (2-chloro-6-ethoxy-4-hydroxyphenoxy)acetate.
Substitution: Ethyl (2-substituted-6-ethoxy-4-formylphenoxy)acetate.
Applications De Recherche Scientifique
Ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloro group can participate in substitution reactions, leading to the formation of new chemical entities with distinct biological activities .
Comparaison Avec Des Composés Similaires
Ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate can be compared with similar compounds such as:
Ethyl (2-chloro-4-formylphenoxy)acetate: Lacks the ethoxy group, which may affect its reactivity and selectivity.
Ethyl (2-chloro-6-methoxy-4-formylphenoxy)acetate: Contains a methoxy group instead of an ethoxy group, potentially altering its chemical properties and biological activities.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique chemical structure allows it to participate in various reactions, making it a valuable intermediate in synthetic processes
Propriétés
IUPAC Name |
ethyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO5/c1-3-17-11-6-9(7-15)5-10(14)13(11)19-8-12(16)18-4-2/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWCRMNBJFAEAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(THIOPHENE-2-AMIDO)PHENYL]PYRIDINE-3-CARBOXAMIDE](/img/structure/B5833468.png)
METHANONE](/img/structure/B5833476.png)
![{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5833480.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5833492.png)
![N-[(4-methoxynaphthalen-1-yl)methyl]-1H-indazol-5-amine](/img/structure/B5833497.png)
![10-Methyl-11-(4-methylphenyl)-4-thia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one](/img/structure/B5833499.png)
![[5-(4-ethoxybenzyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5833500.png)

![N-[(2H-13-BENZODIOXOL-5-YL)METHYL]CYCLOPENTANECARBOXAMIDE](/img/structure/B5833512.png)


![2-[4-[(5-Nitrofuran-2-yl)methyl]piperazin-1-yl]ethanol](/img/structure/B5833547.png)
![N'-[(2E,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]-2-phenylacetohydrazide](/img/structure/B5833555.png)
![N-[(4-chlorophenyl)methyl]-6-methylpyridin-2-amine](/img/structure/B5833562.png)
